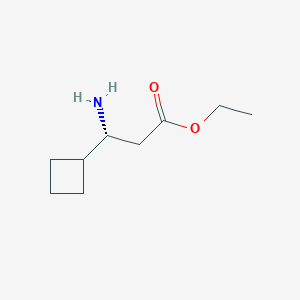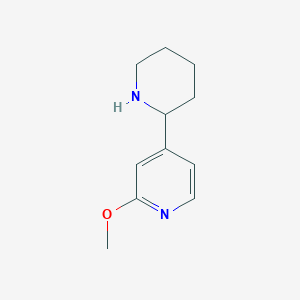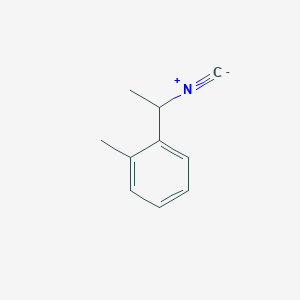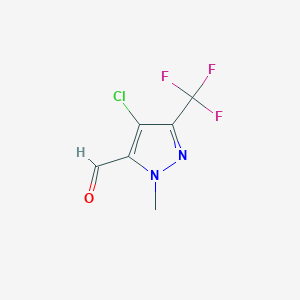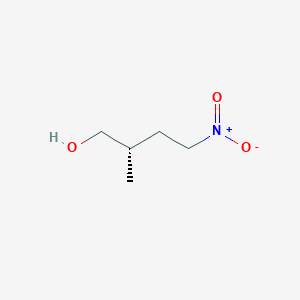
(2S)-2-methyl-4-nitrobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methyl-4-nitrobutan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-4-nitrobutan-1-ol typically involves the nitration of 2-methylbutan-1-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually performed at low temperatures to prevent over-nitration and to maintain the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-4-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-methyl-4-nitrobutanal.
Reduction: Formation of (2S)-2-methyl-4-aminobutan-1-ol.
Substitution: Formation of 2-methyl-4-nitrobutyl chloride or bromide.
Scientific Research Applications
(2S)-2-methyl-4-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-4-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-4-aminobutan-1-ol: Similar structure but with an amino group instead of a nitro group.
2-methyl-4-nitrobutan-1-ol: The racemic mixture of the compound.
2-methyl-4-nitrobutanal: The oxidized form of the compound.
Uniqueness
(2S)-2-methyl-4-nitrobutan-1-ol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl functional groups
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-2-methyl-4-nitrobutan-1-ol |
InChI |
InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
CZUKMJNCZHVKEK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC[N+](=O)[O-])CO |
Canonical SMILES |
CC(CC[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

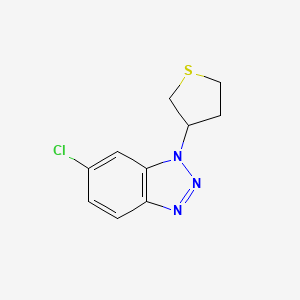

![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
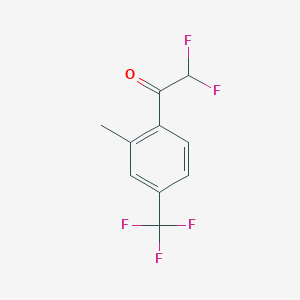
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
